molecular formula C14H18O4 B1360743 2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid CAS No. 951885-27-1

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid

Cat. No.: B1360743
CAS No.: 951885-27-1
M. Wt: 250.29 g/mol
InChI Key: XDMGSLAKHAJOEO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-methylbenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

    Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It may influence biochemical pathways related to inflammation, oxidative stress, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid: Similar structure but with a different position of the methoxy group.

    2,2-Dimethyl-4-(5-hydroxy-2-methylphenyl)-4-oxobutyric acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity

Biological Activity

2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethyl group, a methoxy group, and a methylphenyl group attached to a butyric acid backbone. Its molecular formula is C14H18O4, with a molecular weight of 250.29 g/mol.

PropertyValue
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS Number 951885-16-8
IUPAC Name 4-(5-methoxy-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This property could be beneficial in developing treatments for inflammatory diseases.

Cytotoxicity and Cancer Research

Recent studies have evaluated the cytotoxic effects of the compound on cancer cell lines. For instance, it has been tested against colorectal cancer cell lines such as HCT116 and Caco-2. The findings suggest that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.

Case Study: Cytotoxic Effects on Colorectal Cancer Cells
A study assessed the IC50 values of this compound on HCT116 and Caco-2 cells:

Cell LineIC50 (μM)Mechanism of Action
HCT1160.33Induces apoptosis and cell cycle arrest
Caco-20.51Inhibits proliferation

The compound was found to significantly reduce mitochondrial membrane potential and increase reactive oxygen species (ROS) production in treated cells, indicating oxidative stress as a mechanism for its cytotoxic effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.
  • Signal Pathway Modulation : The compound can affect various signaling pathways, including those related to apoptosis.
  • Reactive Oxygen Species Generation : Increased ROS levels contribute to oxidative stress, leading to cell death in cancer cells.

Properties

IUPAC Name

4-(5-methoxy-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9-5-6-10(18-4)7-11(9)12(15)8-14(2,3)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMGSLAKHAJOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225750
Record name 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-27-1
Record name 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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